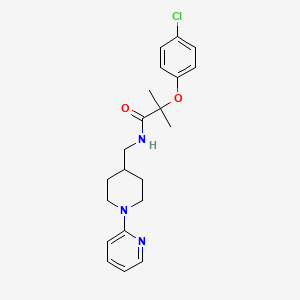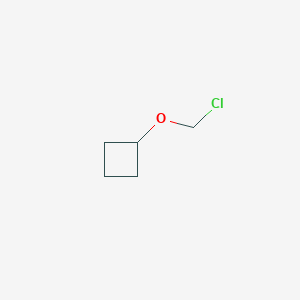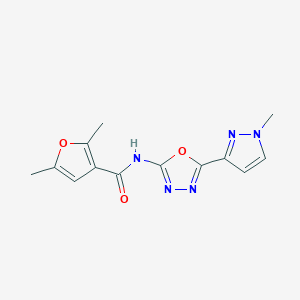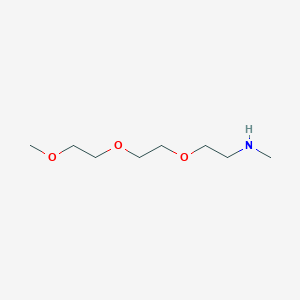![molecular formula C20H29F3N4O4S B2978535 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097932-61-9](/img/structure/B2978535.png)
1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine" is a fascinating organic compound that melds several functional groups into one complex structure This compound features a morpholine ring, a sulfonyl group, a pyridine ring with a trifluoromethyl substituent, and a bipiperidine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.
Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.
Industrial Production Methods
Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.
Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.
Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted aromatic compounds depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
The compound is versatile and can be utilized in several scientific research domains:
Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.
Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.
Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.
Wirkmechanismus
Mechanism
Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).
Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.
Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1'-(Morpholine-4-sulfonyl)-4-bipiperidine: : Lacks the trifluoromethyl-pyridine moiety, potentially resulting in different reactivity and applications.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1-bipiperidine: : Does not contain the sulfonyl-morpholine group, which could limit its biological applications.
Uniqueness
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.
The morpholine-sulfonyl moiety increases the compound's ability to form stable complexes with biological targets, making it unique compared to simpler analogs.
Eigenschaften
IUPAC Name |
4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOILCNSDNKGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
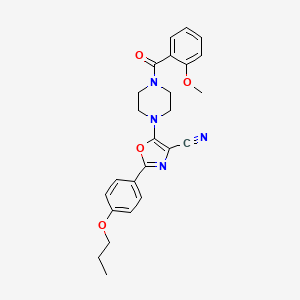
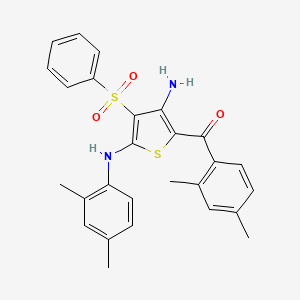
![(3,4-Dimethylphenyl)(8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2978459.png)
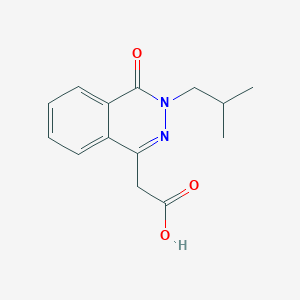
![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978465.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2978468.png)
![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amino]propanamide](/img/structure/B2978469.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2978470.png)
